3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound features a fused pyrimidine ring system with various substituents, including a benzyl group, an ethyl group, a methoxy group, and a methyl group. Due to its intricate structure, it has garnered interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the control of the G1/S and G2/M phase transitions. CDK4/6 inhibitors have been employed in the clinic for the treatment of estrogen receptor-positive (ER+) breast cancer .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. The compound’s mode of action is similar to that of ribociclib and palbociclib, two typical selective CDK4/6 inhibitors .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. The most significant of these is the cell cycle regulation pathway . By inhibiting CDKs, the compound prevents the phosphorylation of retinoblastoma (Rb) protein, a key regulator of the cell cycle. This leads to cell cycle arrest, preventing the cells from proliferating .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. This is due to the compound’s ability to arrest the cell cycle, preventing cells from dividing and proliferating . This makes the compound a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the construction of the pyrido[2,3-d]pyrimidine core. One common approach is the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures[_{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed: The reactions of this compound can lead to various products, depending on the reagents and conditions used For example, oxidation can produce carboxylic acids, while reduction can yield amines
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: This compound has been investigated for its therapeutic potential, particularly in the treatment of cancer and other diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor used in cancer treatment.
Palbociclib: Another CDK4/6 inhibitor with similar applications.
Pyrido[2,3-d]pyrimidine derivatives: Various derivatives with potential biological activities.
Uniqueness: 3-Benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of substituents and its ability to interact with specific molecular targets. This makes it distinct from other pyrido[2,3-d]pyrimidine derivatives and enhances its potential for various applications.
Properties
IUPAC Name |
3-benzyl-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-13-10-19-16-14(15(13)24-3)17(22)21(18(23)20(16)2)11-12-8-6-5-7-9-12/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEYQDCGQFWEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.